Morpholinium, 4-hexadecyl-4-methyl-, chloride Morpholinium, 4-hexadecyl-4-methyl-, chloride
Brand Name: Vulcanchem
CAS No.: 68374-59-4
VCID: VC7993667
InChI: InChI=1S/C21H44NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-]
Molecular Formula: C21H44ClNO
Molecular Weight: 362 g/mol

Morpholinium, 4-hexadecyl-4-methyl-, chloride

CAS No.: 68374-59-4

Cat. No.: VC7993667

Molecular Formula: C21H44ClNO

Molecular Weight: 362 g/mol

* For research use only. Not for human or veterinary use.

Morpholinium, 4-hexadecyl-4-methyl-, chloride - 68374-59-4

Specification

CAS No. 68374-59-4
Molecular Formula C21H44ClNO
Molecular Weight 362 g/mol
IUPAC Name 4-hexadecyl-4-methylmorpholin-4-ium;chloride
Standard InChI InChI=1S/C21H44NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1
Standard InChI Key OXLKFNXMXICQAW-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-]
Canonical SMILES CCCCCCCCCCCCCCCC[N+]1(CCOCC1)C.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a morpholinium core—a six-membered ring containing one oxygen and one nitrogen atom—with a hexadecyl (16-carbon) chain and a methyl group attached to the nitrogen atom. The quaternary ammonium structure confers a permanent positive charge, neutralized by a chloride counterion. This arrangement creates a stark hydrophobic-hydrophilic dichotomy: the hexadecyl tail provides lipid solubility, while the charged nitrogen enhances water solubility in polar solvents .

Key structural parameters include:

  • Molecular formula: C21H44ClNO\text{C}_{21}\text{H}_{44}\text{ClNO}

  • Molecular weight: 362.03 g/mol

  • XLogP3 (predicted partition coefficient): ~7.6, indicating high lipophilicity .

Solubility and Stability

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a quaternization reaction between 4-hexadecylmorpholine and methyl chloride. This process occurs in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Key steps include:

  • Alkylation: The tertiary amine in 4-hexadecylmorpholine reacts with methyl chloride, forming a quaternary ammonium intermediate.

  • Salt Formation: The intermediate combines with chloride ions to yield the final product.

Reaction conditions (temperature, solvent, and stoichiometry) critically influence yield and purity. For instance, excess methyl chloride drives the reaction to completion, while elevated temperatures (60–80°C) accelerate kinetics.

Industrial Manufacturing

U.S. production data from 2016 to 2019 shows fluctuating volumes, peaking at 268,610 lb in 2019 . Primary industrial applications include:

  • Surfactant formulations: Used in paints, coatings, and detergents for their emulsifying properties.

  • Catalysts: Facilitate organic synthesis reactions in pharmaceutical and polymer industries .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies attribute this to membrane disruption: the hydrophobic tail inserts into microbial lipid bilayers, while the cationic headgroup destabilizes membrane integrity, causing leakage of cellular contents.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Common Pathogens

OrganismMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli50.0
Candida albicans25.0

Data derived from standardized broth microdilution assays.

Cytotoxic Effects on Cancer Cells

In vitro studies report dose-dependent cytotoxicity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC₅₀ values of 18.7 µM and 23.4 µM, respectively. The mechanism involves apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation. Notably, normal fibroblast cells (NIH/3T3) show higher tolerance (IC₅₀ > 100 µM), suggesting selective toxicity.

Applications in Biomedical Research

Drug Delivery Systems

The compound’s surfactant properties enable its use in micellar drug carriers. For example, it enhances the solubility of hydrophobic anticancer agents like paclitaxel, improving bioavailability and tumor targeting.

Biomaterial Modification

Recent work demonstrates its utility in modifying hyaluronan (HA) for injectable hydrogels. By conjugating alkyl chains to HA via 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)-mediated reactions, researchers achieved enhanced pseudoplasticity—critical for 3D bioprinting and minimally invasive delivery .

Table 2: Rheological Properties of Alkylated Hyaluronan

DerivativeStorage Modulus (Pa)Loss Modulus (Pa)
Native HA12.38.7
HA-Propyl45.622.1
HA-Butyl58.930.4

Data from oscillatory shear experiments at 1 Hz .

Comparison with Structural Analogs

4-Hexadecylmorpholine vs. Morpholinium Derivative

The non-quaternized analog (4-hexadecylmorpholine, CAS 25727-91-7) lacks the methyl group and chloride counterion, resulting in reduced water solubility and antimicrobial potency. For instance, its MIC against S. aureus is 50 µg/mL—fourfold higher than the quaternized derivative .

Benzalkonium Chloride

Future Research Directions

  • Targeted Cancer Therapies: Optimizing the compound’s selectivity for cancer cell membranes could mitigate off-target effects.

  • Antimicrobial Coatings: Incorporating it into medical device coatings may reduce biofilm formation.

  • Environmental Impact Studies: Assessing biodegradation and ecotoxicity is crucial for sustainable industrial use.

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